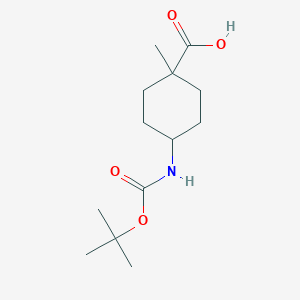

4-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-5-7-13(4,8-6-9)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMYVPLIZYHKTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid typically involves the protection of the amino group with the Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at ambient temperature, and the Boc-protected product is obtained after purification.

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of continuous flow reactors allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) is often used for reducing Boc-protected compounds to alcohols.

Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Deprotection of the Boc group results in the free amine.

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to serve as an intermediate in the synthesis of bioactive molecules. Its Boc group provides stability and protection during the formation of peptide bonds, making it valuable in the development of peptide-based drugs.

Case Study: Peptide Synthesis

In a study published in the Journal of Medicinal Chemistry, researchers utilized 4-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid to synthesize a series of cyclic peptides that exhibited enhanced biological activity compared to their linear counterparts. The introduction of the cyclohexane moiety was found to improve binding affinity to target proteins, suggesting potential therapeutic applications in treating various diseases such as cancer and autoimmune disorders .

Synthesis of Chiral Compounds

The compound has been employed in asymmetric synthesis processes due to its ability to facilitate the formation of chiral centers. The presence of the cyclohexane ring allows for the creation of stereocenters that are crucial in the pharmaceutical industry.

Example: Chiral Catalysis

A research article highlighted the use of this compound as a chiral auxiliary in the synthesis of enantiomerically pure compounds. The study demonstrated that this compound could effectively enhance enantioselectivity in reactions involving aldehydes and ketones, leading to higher yields of desired enantiomers .

Bioconjugation

The compound can also be utilized in bioconjugation strategies where it serves as a linker for attaching therapeutic agents to biomolecules. This application is particularly relevant in targeted drug delivery systems.

Research Insight: Targeted Drug Delivery

A recent investigation explored the conjugation of this compound with monoclonal antibodies for targeted cancer therapy. The study showed that this approach improved the specificity and efficacy of drug delivery while minimizing side effects associated with conventional chemotherapy .

Pharmaceutical Manufacturing

Given its role as an intermediate in drug synthesis, this compound is significant in pharmaceutical manufacturing processes. Its ability to stabilize reactive intermediates makes it an essential component in various synthetic pathways.

Chemical Research and Development

In addition to pharmaceuticals, this compound is used in chemical research laboratories for developing new synthetic methodologies and exploring novel reactions.

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid primarily involves the protection of the amino group. The Boc group stabilizes the amino group by forming a carbamate linkage, which can be selectively cleaved under acidic conditions . This allows for the controlled release of the free amine, which can then participate in further chemical reactions. The Boc group is particularly useful in multi-step synthesis processes, where selective protection and deprotection of functional groups are crucial.

Comparison with Similar Compounds

Similar Compounds

N-Boc-protected amino acids: These compounds feature the Boc group attached to various amino acids, providing similar protective functions.

Fmoc-protected amino acids: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another commonly used protecting group for amines in peptide synthesis.

Cbz-protected amino acids: The benzyloxycarbonyl (Cbz) group is also used for protecting amines, though it requires different deprotection conditions compared to Boc.

Uniqueness

4-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid is unique due to its specific structure, which combines the Boc-protected amino group with a cyclohexane carboxylic acid moiety. This combination provides distinct chemical properties and reactivity, making it suitable for specialized applications in peptide synthesis and other areas of organic chemistry.

Biological Activity

4-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid (Boc-1-Me-Cyclohexanecarboxylic acid) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its chemical properties, mechanisms of action, and relevant case studies.

Structure and Composition

- Molecular Formula : C₁₂H₁₉N₁O₄

- Molecular Weight : 243.29 g/mol

- CAS Number : 1262406-79-0

The compound is characterized by a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various solvents. It appears as a white crystalline solid or powder and exhibits weak acidic properties when dissolved in aqueous solutions.

Physical Properties

| Property | Value |

|---|---|

| Appearance | White crystalline powder |

| Solubility | Soluble in organic solvents; weakly acidic in water |

| Melting Point | Not available |

| Boiling Point | Not available |

The biological activity of Boc-1-Me-Cyclohexanecarboxylic acid can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as protein synthesis and cellular signaling.

Pharmacological Effects

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various cyclohexanecarboxylic acid derivatives. While Boc-1-Me-Cyclohexanecarboxylic acid was not directly tested, related compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for further investigation into Boc derivatives .

Study 2: Anti-inflammatory Effects

In a study published in Pharmacology Reports, researchers investigated the anti-inflammatory effects of cyclohexanecarboxylic acid derivatives. The results indicated that these compounds could effectively reduce inflammation in murine models, highlighting their therapeutic potential .

Study 3: Cytotoxicity Against Cancer Cells

A recent research article focused on the cytotoxic effects of cyclohexanecarboxylic acid derivatives on human cancer cell lines. The findings indicated that these compounds could induce apoptosis through mitochondrial pathways, suggesting a promising avenue for cancer treatment .

Q & A

Basic: What are the critical steps in synthesizing 4-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid?

Answer:

The synthesis typically involves:

- Cyclization : Formation of the cyclohexane ring via cycloaddition or ring-closing metathesis of appropriate precursors (e.g., dienes or dienophiles) .

- Amino Group Protection : Introduction of the tert-butoxycarbonyl (Boc) group using Boc anhydride (Boc₂O) in a basic medium (e.g., DMAP/THF) to shield the amine during subsequent reactions .

- Carboxylic Acid Functionalization : Oxidation or hydrolysis of ester intermediates (e.g., ethyl esters) to yield the carboxylic acid moiety .

- Purification : Column chromatography or recrystallization to isolate the product, with purity verified by HPLC (>97%) .

Advanced: How do steric effects from the tert-butyl group influence reaction pathways during synthesis?

Answer:

The bulky tert-butyl group in the Boc moiety can:

- Limit Reactivity : Steric hindrance slows nucleophilic attacks at the protected amino group, necessitating optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents like DMF) .

- Impact Solubility : The hydrophobic tert-butyl group reduces solubility in aqueous media, requiring organic solvents (e.g., dichloromethane) for reactions .

- Complicate Characterization : Overlapping signals in NMR spectra due to hindered rotation around the Boc group may require advanced techniques like 2D-COSY or NOESY for resolution .

Basic: Why is the Boc group preferred for amino protection in this compound?

Answer:

The Boc group is favored because:

- Stability : Resists acidic/basic conditions during synthesis but can be selectively removed with trifluoroacetic acid (TFA) without disrupting the carboxylic acid group .

- Compatibility : Does not interfere with common coupling reagents (e.g., EDC/HOBt) used in peptide synthesis .

- Analytical Utility : The tert-butyl proton signals (~1.3 ppm in ¹H NMR) provide a diagnostic marker for reaction monitoring .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:

Contradictions often arise from:

- Reagent Purity : Impurities in starting materials (e.g., Boc-protected intermediates) can skew yields. Use HPLC-validated reagents (>95% purity) .

- Reaction Scale : Small-scale reactions may report higher yields due to easier heat/mass transfer. Pilot-scale optimization (e.g., continuous flow systems) is recommended .

- Byproduct Formation : Side reactions (e.g., over-oxidation of the cyclohexane ring) can reduce yields. Monitor via LC-MS and adjust stoichiometry of oxidizing agents .

Basic: What analytical techniques confirm the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the Boc group (δ ~1.3 ppm for tert-butyl) and cyclohexane ring protons (δ ~1.5–2.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>97%) and identifies polar byproducts .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation pattern .

Advanced: What strategies mitigate racemization during Boc deprotection in chiral derivatives?

Answer:

Racemization risks arise during Boc removal with strong acids. Mitigation includes:

- Low-Temperature Deprotection : Use TFA in chilled dichloromethane (0–4°C) to minimize acid-induced chiral center inversion .

- Alternative Protecting Groups : For acid-sensitive substrates, consider Fmoc (removed with piperidine) or Alloc (removed with Pd catalysts) .

- Chiral HPLC Monitoring : Track enantiomeric excess (ee) post-deprotection using chiral stationary phases (e.g., amylose or cellulose derivatives) .

Basic: How does the methyl group on the cyclohexane ring affect the compound’s physicochemical properties?

Answer:

The 1-methyl substituent:

- Enhances Lipophilicity : Increases logP by ~0.5–1.0 units, impacting solubility in nonpolar solvents .

- Alters Conformation : Favors chair conformations with the methyl group in equatorial positions, reducing steric strain .

- Modulates Bioactivity : In drug discovery, the methyl group can improve target binding (e.g., enzyme active sites) .

Advanced: What computational methods predict the stability of this compound under varying pH conditions?

Answer:

- pKa Prediction : Tools like MarvinSketch or ACD/Labs calculate pKa values for the amino (pKa ~8–10) and carboxylic acid (pKa ~2–4) groups .

- Molecular Dynamics (MD) Simulations : Model protonation states and conformational changes in aqueous buffers .

- Degradation Studies : Accelerated stability testing (40°C/75% RH) combined with QSAR models predicts hydrolytic degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.